molecular formula C19H19ClN4OS2 B2560198 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216889-11-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2560198
CAS RN: 1216889-11-0
M. Wt: 418.96
InChI Key: HBMJCBXKTLJQDB-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H19ClN4OS2 and its molecular weight is 418.96. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those related to the compound , have shown a wide range of antitumor activities. Research has highlighted various imidazole compounds that have progressed through preclinical testing stages, suggesting potential for new antitumor drugs development. The structural flexibility and the presence of the imidazole ring contribute significantly to the biological properties of these compounds, indicating a promising avenue for cancer therapy research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Thiophene Analogues and Carcinogenic Evaluation

Thiophene, another core structural component of the compound, has been synthesized and evaluated for carcinogenic potential alongside its analogues. This research is crucial in understanding the safety profile of new chemical entities containing thiophene rings. The study of thiophene analogues provides insights into their activity profiles and potential risks, which is invaluable for the development of safer pharmaceutical agents (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).

Benzimidazole, Imidazothiazoles, Imidazoles in CNS Drug Development

The synthesis and modification of benzimidazoles, imidazothiazoles, and imidazoles are critical in developing drugs for CNS disorders. These compounds, due to their heterocyclic nature, provide a rich foundation for synthesizing more potent CNS drugs. Research has shown that these structural motifs can penetrate the CNS effectively, offering a pathway to treat neurological disorders with improved efficacy and fewer side effects (Saganuwan, S., 2020).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2.ClH/c1-14-5-6-15-17(12-14)26-19(21-15)23(18(24)16-4-2-11-25-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMJCBXKTLJQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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